REACTION_CXSMILES
|
[C:1]([CH:4]1[CH2:8][CH:7]([CH3:9])[O:6][C:5]1=[O:10])(=O)[CH3:2].[Na].[CH:12]1(C=O)[CH2:17][CH2:16]C[CH2:14][CH2:13]1>C(OC(OCC)CC)C>[CH:2]1([CH:1]=[C:4]2[CH2:8][CH:7]([CH3:9])[O:6][C:5]2=[O:10])[CH2:16][CH2:17][CH2:12][CH2:13][CH2:14]1 |^1:10|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
14 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)C=O
|
Name
|
|
Quantity
|
14.9 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1C(OC(C1)C)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)OC(CC)OCC
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
added
|
Type
|
STIRRING
|
Details
|
to stir for 10 minutes
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
ADDITION
|
Details
|
was added over a one-hour period
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for an additional twelve hours
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)C=C1C(OC(C1)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19 g | |
YIELD: PERCENTYIELD | 59% | |
YIELD: CALCULATEDPERCENTYIELD | 97.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |